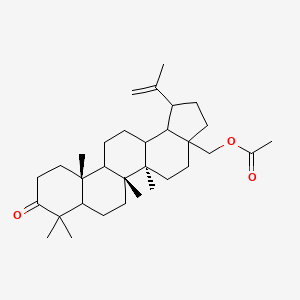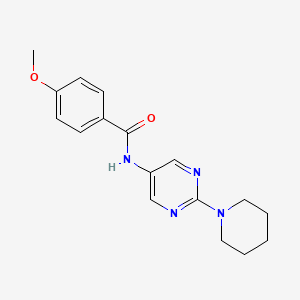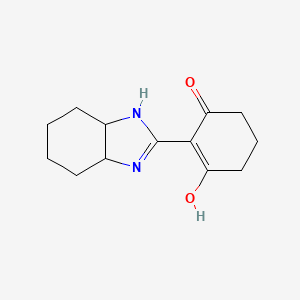
(5xi,9xi,13xi,17xi,18xi)-3-Oxolup-20(29)-en-28-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE is a complex organic compound with a unique molecular structure It is characterized by its pentacyclic framework and multiple methyl groups, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE involves several steps. One common method includes the derivation of betulinic acid, followed by functionalization through hydroxybenzotriazole . The compound is fully characterized using various spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
[5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Computational studies have shown interactions between the compound and phosphodiesterase 9, a relevant target in neurodegenerative diseases . This suggests its potential use in developing treatments for conditions like Alzheimer’s disease and vascular dementia.
Industry
In the industrial sector, the compound’s unique chemical properties make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE exerts its effects involves its interaction with specific molecular targets. For example, its interaction with phosphodiesterase 9 suggests that it may inhibit this enzyme, leading to potential therapeutic effects in neurodegenerative diseases. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A precursor used in the synthesis of [5A,5B,8,8,11A-PENTAMETHYL-9-OXO-1-(PROP-1-EN-2-YL)-ICOSAHYDRO-1H-CYCLOPENTA[A]CHRYSEN-3A-YL]METHYL ACETATE.
Phosphodiesterase Inhibitors: Compounds that interact with phosphodiesterase enzymes, similar to the target of the compound .
Properties
Molecular Formula |
C32H50O3 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
[(1R,5aR,5bR,11aR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-3a-yl]methyl acetate |
InChI |
InChI=1S/C32H50O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-25,27H,1,9-19H2,2-8H3/t22-,23?,24?,25?,27?,29-,30+,31+,32?/m0/s1 |
InChI Key |
KONAXQKGWYDUTG-BDHUSWEWSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C1C3CCC4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2H-1,3-Benzodioxol-5-YL)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11195482.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11195487.png)
![3,4,5-trimethoxy-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11195488.png)
![9-(4-methoxyphenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195490.png)


![1-[Cyclopropyl(2-methoxybenzyl)amino]-3-isopropoxy-2-propanol](/img/structure/B11195507.png)
![dimethyl (2E)-2-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]butanedioate](/img/structure/B11195514.png)
![9-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195516.png)
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-(phenylsulfonyl)pyrimidin-4-amine](/img/structure/B11195522.png)
![N-benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11195526.png)
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}-N-[(pyridin-3-YL)methyl]piperidine-4-carboxamide](/img/structure/B11195529.png)

![azepan-1-yl(1-(3-fluorobenzyl)-7-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)methanone](/img/structure/B11195540.png)
